N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

CES2 inhibition Human liver microsomes Fluorescein diacetate assay

N′-(4-Fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide (CAS 851979-04-9) is a synthetic small molecule belonging to the phenoxyacetohydrazide class, distinguished by a 4-fluoro substituent on the benzothiazole ring. Its molecular formula is C_{15}H_{12}FN_3O_2S with a molecular weight of 317.34 g·mol⁻¹.

Molecular Formula C15H12FN3O2S
Molecular Weight 317.34
CAS No. 851979-04-9
Cat. No. B2696031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
CAS851979-04-9
Molecular FormulaC15H12FN3O2S
Molecular Weight317.34
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NNC2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C15H12FN3O2S/c16-11-7-4-8-12-14(11)17-15(22-12)19-18-13(20)9-21-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,19)(H,18,20)
InChIKeyAHJFWPADOKSKIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N′-(4-Fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide (CAS 851979-04-9): Compound Identity, Physicochemical Profile, and Procurement-Relevant Baseline


N′-(4-Fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide (CAS 851979-04-9) is a synthetic small molecule belonging to the phenoxyacetohydrazide class, distinguished by a 4-fluoro substituent on the benzothiazole ring [1]. Its molecular formula is C_{15}H_{12}FN_3O_2S with a molecular weight of 317.34 g·mol⁻¹ . The compound is registered in authoritative chemical biology databases including ChEBI (CHEBI:114775) and ChEMBL (CHEMBL3774603), indicating curated bioactivity data [2]. It is commercially available from multiple suppliers at typical purities of ≥95% for research use . The compound is most notably characterized as a potent and highly selective inhibitor of human carboxylesterase 2 (CES2), a serine hydrolase critical for the metabolic activation of ester- and amide-containing prodrugs and the detoxification of xenobiotics [3].

Why Generic Benzothiazole-Hydrazide Analogs Cannot Substitute for N′-(4-Fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide in CES2-Focused Research or Inhibitor Screening


Carboxylesterase 2 (CES2) inhibitors derived from the benzothiazole-hydrazide scaffold exhibit profound variation in potency and isoform selectivity depending on subtle differences in ring substitution [1]. Within a single large-scale screening dataset (BindingDB Entry 50047214), compounds tested under identical conditions (human liver microsomes, fluorescein diacetate substrate) displayed CES2 IC₅₀ values ranging from 20 nM to >100,000 nM [1]. For example, BDBM50154559, a structural congener, showed an IC₅₀ of 660 nM—a 33-fold loss of potency relative to the target compound [1]. Similarly, CES1/CES2 selectivity is not a class property: BDBM50130915 exhibited a CES1 IC₅₀ of 140 nM, whereas the target compound is essentially inactive against CES1 (IC₅₀ = 20,400 nM), yielding a selectivity window exceeding 1,000-fold [1]. These quantitative disparities mean that replacing N′-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide with an uncharacterized “benzothiazole-hydrazide analog” in a CES2 phenotyping assay, DDI study, or inhibitor development program would introduce uncontrolled potency and selectivity variables that invalidate experimental conclusions [1].

Quantitative Differentiation Evidence for N′-(4-Fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide (CAS 851979-04-9) Against Closest Analogs and In-Class Alternatives


CES2 Inhibitory Potency: 33-Fold Superiority Over a Close Structural Analog (BDBM50154559) in the Same Human Liver Microsome Assay

In a head-to-head screening campaign deposited under BindingDB Entry 50047214, N′-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide (BDBM50154561) inhibited human CES2 with an IC₅₀ of 20 nM [1]. The structurally related comparator BDBM50154559—a benzothiazole-hydrazide analogue—yielded an IC₅₀ of 660 nM under identical assay conditions (human liver microsomes, fluorescein diacetate substrate, 10-min preincubation) [1]. This constitutes a 33-fold difference in potency arising solely from structural modifications within the same chemotype [1].

CES2 inhibition Human liver microsomes Fluorescein diacetate assay

CES2 Isoform Selectivity: >1,000-Fold Discrimination Against CES1 Compared to Non-Selective Benzothiazole Ligands

The target compound exhibits an IC₅₀ of 20,400 nM against human CES1 in human liver microsomes, compared to 20 nM against CES2, yielding a selectivity ratio of 1,020-fold [1]. In contrast, ligand BDBM50130915 from the same screening dataset showed a CES1 IC₅₀ of 140 nM, demonstrating that benzothiazole-hydrazide ligands can possess substantial CES1 affinity unless appropriately substituted [1]. The 4-fluoro substitution on the benzothiazole ring is therefore a critical determinant of CES2 selectivity [1].

CES1/CES2 selectivity Isoform-specific inhibitor Carboxylesterase phenotyping

Mechanism of CES2 Inhibition: Competitive Binding Confirmed by Nanomolar Kᵢ (42 nM)

Detailed kinetic analysis in human liver microsomes established that N′-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide acts as a competitive inhibitor of CES2 with a Kᵢ of 42 nM [1]. The competitive mechanism was confirmed using fluorescein diacetate as the substrate with a 10-min preincubation period [1]. By contrast, many CES2 inhibitors identified from natural product libraries, such as glabridin (IC₅₀ ≈ 6 nM, Kᵢ not reported for CES2), operate through non-competitive or mixed mechanisms, complicating their use in quantitative pharmacokinetic models [2].

Competitive inhibition Kᵢ determination CES2 mechanism of action

Potency Advantage Over Chemotype-Independent CES2 Inhibitor CES2-IN-1: 336-Fold Differential

The literature-reported CES2 inhibitor CES2-IN-1 (Compound 24) exhibits an IC₅₀ of 6,720 nM (6.72 μM) against recombinant human CES2 . The target compound achieves an IC₅₀ of 20 nM in human liver microsomes, representing a 336-fold greater potency [1]. Although assay formats differ (recombinant enzyme vs. human liver microsomes), the magnitude of the potency gap exceeds typical assay-to-assay variability and indicates a fundamental difference in target engagement efficiency [1].

CES2 inhibitor benchmark CES2-IN-1 Comparative potency

Benzothiazole 4-Fluoro Substitution: Class-Level SAR Inference for Enhanced Activity Versus Unsubstituted Benzothiazole Analogs

Within the phenoxyacetohydrazide chemotype, the unsubstituted benzothiazole analog N′-(1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide (CAS 375831-83-7) has been reported to exhibit antibacterial and anticancer activities, but no isoform-resolved CES inhibition data are publicly available . The benzothiazole 4-fluoro substitution is a well-precedented medicinal chemistry strategy: fluorine atoms enhance metabolic stability by blocking CYP-mediated oxidation at the 4-position, increase lipophilicity within a favorable range (ΔlogP ~ +0.3 to +0.5), and can participate in favorable orthogonal C–F···H–C or C–F···C=O interactions with target protein residues [1]. The dramatic CES2/CES1 selectivity observed for the 4-fluoro analog (1,020-fold) versus the CES1-active comparator BDBM50130915 supports a functional role for this substituent beyond passive physicochemical optimization [2].

Fluorine SAR Benzothiazole substitution Phenoxyacetohydrazide scaffold

Procurement-Relevant Application Scenarios for N′-(4-Fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide (CAS 851979-04-9): Where the Compound's Quantitative Differentiation Profile Drives Scientific Selection


CES2 Activity-Based Probe Development Requiring High Potency and Isoform Selectivity

Investigators developing fluorescent or biotinylated activity-based probes (ABPs) for CES2 require a parent inhibitor with nanomolar affinity and negligible CES1 cross-reactivity to serve as the recognition element. With a CES2 IC₅₀ of 20 nM and a >1,000-fold selectivity window over CES1 (IC₅₀ = 20,400 nM), the 4-fluoro-benzothiazole-phenoxyacetohydrazide scaffold provides a validated starting point for linker attachment strategies, as confirmed by competitive binding data (Kᵢ = 42 nM) [1]. Competing scaffolds such as glabridin or CES2-IN-1 lack comparable selectivity documentation or require higher concentrations, increasing the risk of CES1-dependent background labeling in tissue homogenates [2].

In Vitro Drug-Drug Interaction (DDI) Phenotyping of Ester Prodrugs Metabolized by CES2

Pharmaceutical DDI panels that assess whether an investigational ester prodrug is hydrolyzed by CES1 or CES2 require a selective CES2 inhibitor as a phenotyping tool. The target compound, with its well-characterized competitive inhibition mechanism (Kᵢ = 42 nM) and high selectivity, enables definitive enzyme attribution when used at low nanomolar concentrations (e.g., 100 nM, corresponding to 5× IC₅₀) in human intestinal microsomes or hepatocyte incubations [1]. By contrast, a non-selective or poorly characterized benzothiazole-hydrazide analog would confound CES1/CES2 assignment, potentially leading to misclassification of the prodrug activation pathway and erroneous DDI risk labeling [1].

Lead Optimization of CES2 Inhibitors for Irinotecan-Induced Delayed Diarrhea Amelioration

CES2-mediated hydrolysis of irinotecan to SN-38 in the intestinal epithelium is the primary cause of dose-limiting delayed diarrhea. A selective, high-potency CES2 inhibitor that acts locally in the gut could mitigate this toxicity. The target compound's nanomolar potency (IC₅₀ = 20 nM) compares favorably to literature-reported CES2 inhibitor leads such as CES2-IN-1 (IC₅₀ = 6,720 nM), offering a 336-fold potency advantage that may reduce the required oral dose and minimize systemic exposure [1][2]. The competitive inhibition mechanism further supports co-administration with irinotecan without altering the hepatic clearance of other CES1-substrate drugs [1].

Chemical Biology Studies Dissecting the Distinct Roles of CES1 and CES2 in Endogenous Lipid Metabolism

CES1 and CES2 have overlapping yet distinct roles in hydrolyzing cholesteryl esters, triacylglycerols, and other endogenous lipids in the liver and intestine. The target compound's >1,000-fold selectivity enables selective ablation of CES2 activity in primary hepatocyte or intestinal organoid models, allowing researchers to ascribe specific lipid metabolic functions to CES2 without confounding CES1 inhibition [1]. Generic benzothiazole-hydrazide analogs without this selectivity (e.g., BDBM50130915 with CES1 IC₅₀ = 140 nM) cannot support such clean functional dissection [1].

Quote Request

Request a Quote for N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.